2-(3,5-Dimethylphenyl)pyrrolidine
Overview
Description
2-(3,5-Dimethylphenyl)pyrrolidine is a chemical compound with the CAS Number: 383127-44-4 and a molecular weight of 175.27 . It is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The compound (S)-2-(3,5-dimethylphenyl)pyrrolidine, a key intermediate in the synthesis of aticaprant, was effectively prepared via a recycle process of resolution/racemization . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The linear formula of 2-(3,5-Dimethylphenyl)pyrrolidine is C12H17N . The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used in various chemical reactions, including cyclizations .Physical And Chemical Properties Analysis
The molecular weight of 2-(3,5-Dimethylphenyl)pyrrolidine is 175.27 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
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Scientific Field : Drug Discovery
- Summary of Application : Pyrrolidine, the core structure of 2-(3,5-Dimethylphenyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Scientific Field : Synthesis of Aticaprant
- Summary of Application : (S)-2-(3,5-dimethylphenyl)pyrrolidine ((S)-1) is a key intermediate in the synthesis of aticaprant .
- Methods of Application : This compound was effectively prepared via a recycle process of resolution/racemization .
- Results or Outcomes : The details of the results or outcomes of this specific application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUHZCFMGGKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402279 | |
Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)pyrrolidine | |
CAS RN |
383127-44-4 | |
Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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